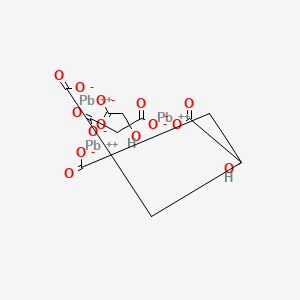
(r)-beta-(3,4-Dimethoxyphenyl)alanine
Overview
Description
(r)-beta-(3,4-Dimethoxyphenyl)alanine, also known as L-DOPA, is a naturally occurring amino acid and a precursor to dopamine. It is widely used in the scientific research community for its ability to cross the blood-brain barrier and increase dopamine levels in the brain.
Mechanism of Action
(r)-beta-(3,4-Dimethoxyphenyl)alanine is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. By increasing dopamine levels in the brain, (r)-beta-(3,4-Dimethoxyphenyl)alanine can improve motor symptoms in patients with Parkinson's disease.
Biochemical and Physiological Effects:
(r)-beta-(3,4-Dimethoxyphenyl)alanine has been shown to improve motor symptoms in patients with Parkinson's disease by increasing dopamine levels in the brain. It has also been shown to improve mood and cognitive function in some patients with Parkinson's disease. However, (r)-beta-(3,4-Dimethoxyphenyl)alanine can have side effects such as dyskinesias, hallucinations, and psychosis.
Advantages and Limitations for Lab Experiments
(r)-beta-(3,4-Dimethoxyphenyl)alanine is widely used in lab experiments due to its ability to cross the blood-brain barrier and increase dopamine levels in the brain. However, (r)-beta-(3,4-Dimethoxyphenyl)alanine can be unstable and difficult to work with. It also has a short half-life and can rapidly be metabolized in the body.
Future Directions
There are several future directions for research involving (r)-beta-(3,4-Dimethoxyphenyl)alanine. One area of research is the development of new drugs that can increase dopamine levels in the brain without the side effects of (r)-beta-(3,4-Dimethoxyphenyl)alanine. Another area of research is the use of (r)-beta-(3,4-Dimethoxyphenyl)alanine in combination with other drugs to improve its effectiveness and reduce side effects. Finally, there is a need for more research on the long-term effects of (r)-beta-(3,4-Dimethoxyphenyl)alanine on the brain and body.
Scientific Research Applications
(r)-beta-(3,4-Dimethoxyphenyl)alanine is widely used in scientific research to study the role of dopamine in the brain. It is used to treat Parkinson's disease, a neurodegenerative disorder characterized by a loss of dopamine-producing neurons in the brain. (r)-beta-(3,4-Dimethoxyphenyl)alanine is also used to study the role of dopamine in addiction, depression, and schizophrenia.
properties
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349995 | |
| Record name | (r)-beta-(3,4-dimethoxyphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-beta-(3,4-Dimethoxyphenyl)alanine | |
CAS RN |
713513-03-2 | |
| Record name | (r)-beta-(3,4-dimethoxyphenyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)







![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)